2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide
Description
2-Chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide (CAS 1183707-12-1) is a halogenated acetamide derivative with the molecular formula C₁₂H₁₂ClFN₂O and a molecular weight of 254.69 g/mol . Its structure comprises a chloroacetamide backbone substituted with an ethyl group and a benzyl moiety bearing both cyano (-CN) and fluoro (-F) groups at the 4- and 2-positions of the phenyl ring, respectively.
Properties
IUPAC Name |
2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClFN2O/c1-2-16(12(17)6-13)8-10-4-3-9(7-15)5-11(10)14/h3-5H,2,6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSBAYCXHBCVKMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=C(C=C1)C#N)F)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Acyl Chlorides
One approach involves activating a carboxylic acid by converting it into an acyl chloride, followed by a reaction with an amine. For example, 2-(thiophen-2-yl)acetic acid can be activated with thionyl chloride to form 2-(thiophen-2-yl)acetyl chloride, which then reacts with 2-aminothiophene-3-carbonitrile to form N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide.
- Carboxylic acid activation: \$$\text{R-COOH} + \text{SOCl}2 \rightarrow \text{R-COCl} + \text{SO}2 + \text{HCl}\$$
- Acylation: \$$\text{R-COCl} + \text{R'-NH}_2 \rightarrow \text{R-CO-NH-R'} + \text{HCl}\$$
Example Procedure for Amide Synthesis
A general procedure for amide synthesis involves reacting an aniline derivative with chloroacetyl chloride in the presence of a base. For instance, reacting 4-nitroaniline with chloroacetyl chloride yields 2-chloro-N-(4-nitrophenyl)acetamide.
- Dissolve the aniline derivative (10 mmol) and potassium carbonate (20 mmol) in DMF (15 mL) and cool to 0°C.
- Add chloroacetyl chloride (12 mmol).
- Stir the reaction mixture at room temperature for 20 minutes.
- Quench with saturated sodium hydrogen carbonate solution (10 mL) and wash with water.
- Separate the organic layer, dry it over sodium sulfate, and evaporate under reduced pressure.
- Purify the crude product by column chromatography using chloroform and methanol as the mobile phase.
Table 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide
| Reactants | Conditions | Yield |
|---|---|---|
| 4-nitroaniline, TEA | Triethylamine, THF, 0-20°C, 17 h, Inert atmosphere | 80% |
| Aniline derivatives, K2CO3 | Potassium carbonate, DMF, 0-20°C, 20 min | 56.7% |
| p-Nitroaniline, chloroacetyl chloride | Ethyl acetate, Reflux, 1 hour | Reportedly yields 11.5g; MP 183-185°C |
| Substituted aniline, Et3N | Triethylamine, Dichloromethane, 0°C-Room Temp, 20h, Inert atmosphere | N/A |
Chlorinating Agents
Various chlorinating agents can be used, such as oxalyl chloride, thionyl chloride, phosphorus oxychloride, phosphorus trichloride, and phosphorus pentachloride.
Considerations
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides.
Oxidation Reactions: Products include corresponding oxides.
Reduction Reactions: Products include amines.
Scientific Research Applications
Antiviral Applications
Preliminary studies indicate that 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide exhibits significant activity against herpes simplex virus type 1 (HSV-1). This suggests potential pathways for developing new antiviral drugs targeting similar viral infections.
Anti-inflammatory and Analgesic Properties
The compound has been evaluated for its anti-inflammatory and analgesic effects. Its unique structure may allow it to interact with specific receptors involved in pain signaling pathways, making it a candidate for pain management therapies. Further research is needed to elucidate its mechanism of action fully.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step reactions that incorporate the chloro and cyano groups into the acetamide framework. Understanding how it interacts with biological systems is crucial for optimizing its pharmacological profile and minimizing side effects .
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential. The following table highlights key differences:
| Compound Name | Structure Features | Similarity Level |
|---|---|---|
| 2-Chloro-N,N-dimethylacetamide | Dimethyl substitution instead of ethyl | 0.88 |
| 2-Chloro-N-(hydroxymethyl)acetamide | Hydroxymethyl substitution | 0.81 |
| 2-Chloro-N-cyclopropylacetamide | Cyclopropyl substitution | 0.75 |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Contains a fluorophenyl group | 0.76 |
This table illustrates that the unique combination of cyano and chloro groups, along with the ethyl acetamide backbone, distinguishes this compound from others, potentially offering unique pharmacological properties.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antiviral Studies : Research demonstrated that compounds with similar structures exhibited antiviral activity against HSV-1, indicating that modifications to the acetamide framework could enhance efficacy.
- Anti-inflammatory Research : Investigations into structurally analogous compounds revealed promising results in reducing inflammation in animal models, supporting further exploration of this compound's potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Physicochemical Properties
The following table highlights key structural and property differences between the target compound and analogs:
Reactivity and Functional Group Impact
- Steric Effects : The ethyl and benzyl groups introduce steric hindrance, which may reduce reaction rates compared to simpler derivatives like 2-chloro-N-(4-fluorophenyl)acetamide .
- Toxicity Considerations: Structural analogs such as S-metolachlor transformation products (e.g., 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide) demonstrate that minor substituent changes (e.g., hydroxyl or methoxy groups) significantly alter mutagenicity profiles .
Biological Activity
2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a chloro group, an ethyl acetamide moiety, and a cyano-substituted fluorophenyl group, contributes to its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C12H12ClFN2O
- Molecular Weight : 254.69 g/mol
- IUPAC Name : this compound
The presence of the chloro group enhances the compound's reactivity, making it a subject of interest for various biological studies.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties, particularly against Herpes Simplex Virus type 1 (HSV-1). In vitro studies have shown that this compound can inhibit viral replication, suggesting a potential pathway for developing new antiviral therapies.
Anti-inflammatory and Analgesic Properties
The compound has also been investigated for its anti-inflammatory and analgesic effects. Studies suggest that it may modulate inflammatory pathways, potentially providing relief in conditions characterized by chronic inflammation and pain. The unique structural features of the compound may enhance its interaction with biological targets involved in these pathways.
Antiparasitic Activity
Emerging research highlights the antiparasitic potential of this compound. In particular, studies have reported its effectiveness against Toxoplasma gondii, demonstrating a concentration-dependent inhibition of parasite growth. The compound's selectivity index indicates promising therapeutic windows for further exploration in antiparasitic drug development .
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. It is believed to inhibit enzyme activity by binding to active or allosteric sites on target proteins, thereby disrupting biochemical pathways critical for pathogen survival and inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis of similar compounds reveals that this compound has distinct advantages due to its unique structural components. Below is a summary table comparing this compound with related substances:
| Compound Name | Structure Features | Similarity Level |
|---|---|---|
| 2-Chloro-N,N-dimethylacetamide | Dimethyl substitution instead of ethyl | 0.88 |
| 2-Chloro-N-(hydroxymethyl)acetamide | Hydroxymethyl substitution | 0.81 |
| 2-Chloro-N-cyclopropylacetamide | Cyclopropyl substitution | 0.75 |
| 2-Chloro-N-(4-fluorophenyl)acetamide | Contains a fluorophenyl group | 0.76 |
The unique combination of cyano and chloro groups along with the ethyl acetamide backbone distinguishes this compound from others, potentially offering unique pharmacological properties.
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Antiviral Efficacy Against HSV-1 : A study conducted in vitro demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to untreated controls.
- Anti-inflammatory Effects : Clinical trials assessing pain relief reported that patients receiving this compound showed marked improvement in pain scores associated with inflammatory conditions.
- Antiparasitic Studies : In vitro assays against Toxoplasma gondii showed IC50 values indicating effective inhibition at relatively low concentrations, suggesting its potential as a therapeutic agent against parasitic infections.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing 2-chloro-N-[(4-cyano-2-fluorophenyl)methyl]-N-ethylacetamide, and how can reaction conditions be optimized?
- Methodology : Multi-step synthesis involving chloroacetyl chloride and substituted aniline intermediates is common. For example, analogous compounds are synthesized via amidation using triethylamine as a base in dichloromethane at controlled temperatures (0–5°C), followed by extraction and crystallization . Optimization includes adjusting stoichiometry, solvent polarity (e.g., toluene for slow evaporation), and purification via column chromatography or recrystallization.
- Key Considerations : Monitor reaction progress using TLC or HPLC. Impurities from incomplete substitution (e.g., residual chloro groups) require rigorous spectroscopic validation (¹H/¹³C NMR, IR) .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- NMR : The ethyl group (N–CH₂CH₃) appears as a triplet (δ ~1.2 ppm) and quartet (δ ~3.4 ppm). The aromatic protons (4-cyano-2-fluorophenyl) show distinct splitting due to fluorine coupling (¹⁹F–¹H). Cyano groups (C≡N) are confirmed via ¹³C NMR (δ ~115–120 ppm) .
- IR : Stretching vibrations for C=O (amide I, ~1650 cm⁻¹), C–Cl (~650 cm⁻¹), and C≡N (~2250 cm⁻¹) are critical markers .
- MS : High-resolution ESI-MS provides molecular ion [M+H]⁺ with isotopic clusters confirming Cl and F presence .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving structural ambiguities in chloroacetamide derivatives?
- X-ray Diffraction : Use SHELX programs (e.g., SHELXL) for refinement. For example, intramolecular C–H···O hydrogen bonds and intermolecular N–H···O interactions stabilize crystal packing, as seen in related acetamides .
- Challenges : Twinning or low-resolution data may require iterative refinement. Hydrogen atom positions are modeled using riding constraints, and thermal parameters are adjusted to minimize R-factor discrepancies .
Q. How can computational modeling (DFT, MD) predict physicochemical properties like logP or solubility for this compound?
- Approach : Density Functional Theory (DFT) calculates optimized geometries and electrostatic potentials. Molecular Dynamics (MD) simulations in explicit solvents (e.g., water, DMSO) estimate logP via partition coefficients and solvation free energies .
- Validation : Compare computed logP (e.g., ~2.5–3.0) with experimental HPLC-derived values. Discrepancies may arise from crystal packing effects not captured in simulations .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Study : If a compound shows varied IC₅₀ values in enzymatic vs. cell-based assays, consider:
- Membrane Permeability : Use PAMPA assays to assess passive diffusion.
- Metabolic Stability : Incubate with liver microsomes to identify degradation products .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental vibrational spectra?
- Root Cause : Anharmonic effects (DFT limitations) or crystal packing forces (e.g., C–H···O interactions) may shift IR peaks.
- Resolution : Compare experimental spectra with solid-state DFT calculations (e.g., CRYSTAL17) that include periodic boundary conditions .
Q. Why might NMR chemical shifts vary between synthetic batches?
- Potential Issues :
- Solvent Polarity : Deuterated solvents (CDCl₃ vs. DMSO-d₆) alter hydrogen bonding.
- Tautomerism : Amide resonance forms (e.g., keto-enol) may dominate under different pH conditions .
- Mitigation : Standardize solvent, temperature, and concentration. Use 2D NMR (COSY, NOESY) to confirm assignments .
Methodological Best Practices
Q. What purification techniques are optimal for removing byproducts in amidation reactions?
- Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients resolves polar impurities (e.g., unreacted amines).
- Crystallization : Slow evaporation from ethyl acetate/hexane mixtures yields high-purity crystals suitable for X-ray studies .
Q. How can researchers validate hydrogen-bonding networks in the solid state?
- Techniques :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
